1-[4-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one
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Overview
Description
1-[4-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one is a chemical compound that features a bromo-substituted phenyl ring and a triazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the bromo and triazole groups imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of 1-[4-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Bromination: The starting material, 2-(1H-1,2,4-triazol-1-yl)phenyl ethanone, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Triazole Formation: The triazole ring is introduced through a cyclization reaction involving an azide and an alkyne under copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-[4-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. The bromo group can participate in halogen bonding, affecting the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
1-[4-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one can be compared with other similar compounds such as:
1-(4-Bromo-2-methylphenyl)ethanone: Lacks the triazole ring, resulting in different chemical properties and applications.
1-[4-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one: Similar structure but with a chloro group instead of a bromo group, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its combination of the bromo and triazole groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8BrN3O |
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Molecular Weight |
266.09 g/mol |
IUPAC Name |
1-[4-bromo-2-(1,2,4-triazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C10H8BrN3O/c1-7(15)9-3-2-8(11)4-10(9)14-6-12-5-13-14/h2-6H,1H3 |
InChI Key |
HZCJYGBSHLMRKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)N2C=NC=N2 |
Origin of Product |
United States |
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